REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[OH:4][CH:5]([C:7](=[CH2:13])[C:8](OCC)=[O:9])[CH3:6]>C(O)C>[OH:4][CH:5]([CH:7]1[CH2:13][NH:3][NH:2][C:8]1=[O:9])[CH3:6] |f:0.1|
|
Name
|
|
Quantity
|
38.6 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
ethyl 2-(1-hydroxyethyl)acrylate
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
OC(C)C(C(=O)OCC)=C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel (2.2 l)
|
Type
|
WASH
|
Details
|
eluting in turn with chloroform
|
Type
|
ADDITION
|
Details
|
a mixture of chloroform and methanol (8:1→2:1→1:1, V/V)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C1C(NNC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |